molecular formula C18H18N2O2 B1349908 4-(4'-Cyanophenyl)-1-N-Boc-aniline CAS No. 672309-99-8

4-(4'-Cyanophenyl)-1-N-Boc-aniline

Cat. No.: B1349908
CAS No.: 672309-99-8
M. Wt: 294.3 g/mol
InChI Key: QGYXCPXPLNAAOY-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) and Protected Amine Chemistry

4-(4'-Cyanophenyl)-1-N-Boc-aniline belongs to the classes of biphenyl derivatives and N-Boc protected anilines. Biphenyls, characterized by two benzene (B151609) rings linked together, are a cornerstone in synthetic organic chemistry, finding use in creating a vast array of compounds, including drugs, agricultural products, and materials for organic light-emitting diodes (OLEDs). rsc.org Their chemical reactivity is similar to that of benzene, often undergoing electrophilic substitution reactions. rsc.org

The "N-Boc" portion of the name indicates that the aniline's amino group is protected by a tert-butoxycarbonyl group. This protection is a crucial strategy in multi-step organic syntheses. Amines are nucleophilic and basic, making them susceptible to a wide range of reagents. researchgate.net The Boc group masks these properties, preventing unwanted side reactions. researchgate.netresearchgate.net It is stable under many conditions but can be easily removed with mild acids, a key advantage in complex synthetic pathways. researchgate.nettotal-synthesis.com

Historical Overview of Relevant Biphenyl Amine and Carbamate Derivatives in Organic Synthesis Research

The study of biphenyl derivatives has a long history, with early research focusing on their synthesis and basic reactivity. rsc.org Over time, the focus has shifted to their application in medicinal chemistry, where they serve as versatile platforms for drug discovery. rsc.org A multitude of biphenyl derivatives have been patented and are used in medicines for a wide range of conditions, including cancer, inflammation, and hypertension. rsc.orgresearchgate.net

Carbamates, the functional group formed by the Boc-protection of an amine, also have a rich history in organic and medicinal chemistry. nih.govacs.org They are not only used as protecting groups but are also integral to the structure of many therapeutic agents and have been employed to create prodrugs with improved stability. nih.govacs.orgnih.gov The development of efficient methods for forming carbamates has been a significant area of research. nih.govnih.gov

Structural Features and Nomenclatural Specificity of this compound within Advanced Organic Chemistry

The structure of this compound, with the systematic name tert-butyl (4'-(cyano-[1,1'-biphenyl]-4-yl))carbamate, is defined by several key features. chemicalbook.com It has a biphenyl core, a cyano (-C≡N) group on one phenyl ring, and an N-Boc protected amine on the other. The cyano group is strongly electron-withdrawing, which influences the electronic properties of the molecule. The bulky tert-butyl group of the Boc protector provides steric hindrance.

This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules. For instance, it is used in palladium-catalyzed cross-coupling reactions to create various nitrogen-containing heterocyclic compounds, which are common in pharmaceuticals.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C18H18N2O2
Molecular Weight 294.35 g/mol
Boiling Point 412.8 °C at 760 mmHg
Density 1.16 g/cm³
pKa 13.49±0.70

Data sourced from multiple chemical databases. chemicalbook.comechemi.com

Current Academic Research Landscape and Emerging Trends for N-Boc Protected Anilines and Biphenyl Systems

Current research continues to explore the vast potential of N-Boc protected anilines and biphenyl systems. In medicinal chemistry, there is a strong focus on developing new therapeutic agents. Derivatives of this compound have been investigated as potential antitumor agents and as inhibitors for enzymes implicated in neuropathic pain.

A significant trend is the development of more efficient and environmentally friendly synthetic methods. This includes the use of novel catalysts for N-Boc protection and for the construction of the biphenyl framework. researchgate.net Researchers are also exploring the use of these compounds as building blocks in "click chemistry" and for the development of fluorescent probes for biological imaging. The versatility of these chemical scaffolds ensures their continued importance in advancing organic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-(4-cyanophenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-18(2,3)22-17(21)20-16-10-8-15(9-11-16)14-6-4-13(12-19)5-7-14/h4-11H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYXCPXPLNAAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374099
Record name 4-(4'-Cyanophenyl)-1-N-Boc-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672309-99-8
Record name 4-(4'-Cyanophenyl)-1-N-Boc-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 4 Cyanophenyl 1 N Boc Aniline

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-(4'-Cyanophenyl)-1-N-Boc-aniline reveals two primary logical disconnections, leading to distinct synthetic strategies. The first disconnection is the amide bond of the N-Boc protecting group, which simplifies the target molecule to 4-amino-4'-cyanobiphenyl. The second key disconnection is the C-C bond between the two aromatic rings.

This analysis suggests two main forward synthetic pathways:

Pathway A: Construction of the 4-amino-4'-cyanobiphenyl core structure first, followed by the N-protection of the amino group with a tert-butyloxycarbonyl (Boc) moiety.

Pathway B: Initial N-Boc protection of a functionalized aniline (B41778) precursor (e.g., 4-halo-1-N-Boc-aniline or 4-boronic acid-1-N-Boc-aniline), followed by the formation of the biphenyl (B1667301) C-C bond via a cross-coupling reaction with a suitably functionalized cyanobenzene derivative.

Both pathways rely heavily on the efficient formation of the biphenyl core, which is the central challenge in the synthesis.

Preparation of the Biphenyl Core Precursors

The synthesis of the biphenyl core is a critical step, and various methods have been developed to achieve this transformation efficiently. These methods primarily involve the creation of 4'-cyanobiphenyl intermediates that either already contain the amino group or a precursor that can be converted to it.

The formation of the cyanobiphenyl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions, although other methods such as nitrile substitution and alternative coupling strategies are also employed.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing C-C bonds, particularly for biaryl synthesis. rsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method that involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com For the synthesis of a 4-(4'-cyanophenyl)aniline derivative, this reaction can be performed by coupling 4-cyanophenylboronic acid with a 4-haloaniline derivative (e.g., 4-bromoaniline or 4-iodoaniline) in the presence of a base. researchgate.netnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The use of boronic acids is advantageous as they are generally stable, non-toxic, and commercially available. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis

Aryl Halide Boronic Acid/Ester Catalyst Base Solvent Temp (°C) Yield (%)
4-Bromoaniline 4-Cyanophenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90 >90
1-Boc-4-iodoaniline 4-Cyanophenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 80 85-95

Negishi Coupling: The Negishi coupling reaction provides another robust method for C-C bond formation by coupling an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and reactivity. jk-sci.com In the context of synthesizing the target molecule, an organozinc reagent derived from 4-bromobenzonitrile can be coupled with an N-protected 4-haloaniline. The Negishi coupling was one of the first methods to allow for the efficient synthesis of unsymmetrical biaryls. organic-chemistry.org

Table 2: Key Features of Negishi Coupling

Feature Description
Reactants Organozinc compound and an organohalide (or triflate).
Catalyst Typically a Palladium(0) or Nickel(0) complex (e.g., Pd(PPh₃)₄, Ni(acac)₂). wikipedia.org
Advantages High functional group tolerance, high reactivity, and stereoselectivity. jk-sci.com

| Scope | Allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org |

The cyano group can be introduced onto a pre-formed biphenyl scaffold through substitution reactions. One of the classic methods is the Sandmeyer reaction, where an amino group on the biphenyl ring is converted to a diazonium salt, which is then displaced by a cyanide nucleophile, often from a copper(I) cyanide source. pku.edu.cn

More modern approaches involve palladium-catalyzed cyanation of aryl halides or triflates. pku.edu.cnnih.gov These methods often use less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is considered safer than simple cyanide salts. pku.edu.cn This transformation is valuable as it allows for the late-stage introduction of the nitrile functionality. The direct nucleophilic substitution of a halogen on an aromatic ring with a cyanide salt (e.g., NaCN or KCN) is also possible, particularly if the ring is activated by electron-withdrawing groups. chemistrysteps.comchemguide.co.ukthieme-connect.de

Beyond the mainstream cross-coupling methods, other routes to biphenyl systems exist. One such method involves the cross-coupling between the sodium salt of the terephthalonitrile dianion and a neutral aromatic nitrile in liquid ammonia (B1221849). nih.govresearchgate.net This approach can lead to the formation of 4,4'-dicyanobiphenyls, which could then be selectively functionalized. nih.gov Another older, classical approach involves the acylation of biphenyl followed by a series of reduction, halogenation, and cyanodehalogenation steps to yield alkylcyanobiphenyls. researchgate.net A method for synthesizing para-cyanobiphenyl has also been described involving the reaction of alkyl nitrite and p-cyanoaniline with benzene (B151609) as both a solvent and reactant. google.com

The final step in synthesizing the target molecule involves the presence and protection of the amino group. This can be achieved either by carrying the amino group (or a precursor like a nitro group) through the biphenyl synthesis or by introducing it afterward.

The most direct approach involves using a pre-functionalized starting material, such as 4-bromoaniline or N-Boc-4-bromoaniline, in a cross-coupling reaction. If the biphenyl core is formed without the amine, a common strategy is the nitration of the biphenyl ring followed by the reduction of the nitro group to an amine.

Once the amino group is in place (as in 4-amino-4'-cyanobiphenyl), it is protected with a tert-butyloxycarbonyl (Boc) group. This is typically accomplished by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O). The reaction can be catalyzed by a base such as 4-(dimethylamino)pyridine (DMAP) or triethylamine, or it can be performed under solvent-free conditions. researchgate.netresearchgate.net This protection step is crucial for many synthetic applications as the Boc group is stable under a variety of reaction conditions but can be easily removed with acid. researchgate.net A one-pot method for the synthesis of amides from N-Boc-protected amines has been developed, highlighting the versatility of this protecting group in further synthetic transformations. nih.gov

Table 3: Conditions for N-Boc Protection of Anilines

Amine Substrate Reagent Catalyst/Conditions Solvent Yield (%)
Aniline (Boc)₂O B(OSO₃H)₃/SiO₂ (SBSA), Solvent-free, 25 °C None 98
4-Bromoaniline (Boc)₂O Malic acid, Solvent-free, Ambient Temp. None High
4-Amino-4'-cyanobiphenyl (Boc)₂O Triethylamine, DMAP Dichloromethane (B109758) >95

Introduction and Functionalization of the Amino Group Precursor

N-Boc Protection of the Aniline Moiety

In multi-step organic synthesis, protecting reactive functional groups is a critical strategy. The amino group of aniline is nucleophilic and can interfere with subsequent reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of conditions and its facile removal under mild acidic conditions wuxibiology.comnih.gov.

The most common method for introducing the Boc group is through the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of Boc₂O. This process is generally efficient and results in the formation of the corresponding N-tert-butylcarbamate, which is stable against many nucleophiles and basic conditions organic-chemistry.org. The reaction is versatile and can be performed under various conditions, including in aqueous, organic, or solvent-free systems organic-chemistry.org.

The efficiency of the N-Boc protection can be significantly influenced by reaction parameters such as the choice of solvent, temperature, and stoichiometry of the reagents.

Solvent Effects: The reaction has been successfully carried out in a range of solvents, including dichloromethane (DCM), tetrahydrofuran (THF), and ethanol nih.gov. Interestingly, studies have shown that alcoholic solvents like methanol (B129727) can significantly accelerate the rate of Boc protection for weakly nucleophilic aromatic amines, even without the need for a base wuxibiology.com. Quantum mechanics modeling suggests this rate enhancement is due to hydrogen bonding interactions between the alcohol and the reactants, which lowers the activation energy of the transition state wuxibiology.com. Solvent-free conditions have also been developed, offering a greener and more efficient alternative .

SolventConditionsYield (%)Reference
DCMAmberlite-IR 120, r.t., 3 min95
Methanol (CD₃OD)r.t.70-fold faster than in CDCl₃ wuxibiology.com
EthanolGuanidine hydrochloride, 35-40°CExcellent researchgate.net
WaterCatalyst-free, r.t.High organic-chemistry.org
Solvent-freeAmberlite-IR 120, r.t., 1 min99

Temperature: N-Boc protection of anilines is often conducted at room temperature researchgate.netresearchgate.net. However, for less reactive or electron-poor anilines, moderate heating may be required to achieve a reasonable reaction rate and yield wuxibiology.comresearchgate.net. The optimization of temperature is crucial to ensure complete reaction while minimizing potential side reactions or degradation.

Stoichiometry: Typically, a slight excess of Boc₂O (e.g., 1.1 to 1.5 equivalents) is used to drive the reaction to completion. When a base or catalyst is employed, it is generally used in catalytic amounts, although stoichiometric amounts of a base like triethylamine may be used in certain protocols.

While many Boc protection reactions proceed without a catalyst, the use of catalysts or additives can dramatically improve reaction times and yields, particularly for less nucleophilic anilines. A wide array of catalysts has been reported.

Lewis Acids: Catalysts such as ZnCl₂, LiClO₄, and InCl₃ have been shown to be effective researchgate.net.

Brønsted Acids: Heterogeneous acid catalysts like Amberlite-IR 120 resin or perchloric acid adsorbed on silica gel (HClO₄–SiO₂) are highly efficient, allowing for rapid reactions under solvent-free conditions and easy catalyst removal by filtration organic-chemistry.org.

Organocatalysts: Simple organic molecules like guanidine hydrochloride have been employed as effective catalysts researchgate.net.

Additives: 4-(Dimethylamino)pyridine (DMAP) is a common nucleophilic catalyst used in conjunction with Boc₂O to accelerate the reaction.

The choice of catalyst can be tailored to the specific substrate and desired reaction conditions, with many modern protocols focusing on recyclable and environmentally benign options.

CatalystSolventTimeYield (%)Reference
Amberlite-IR 120 (15% w/w)Solvent-free1 min99
Guanidine hydrochloride (10 mol%)Ethanol-Excellent researchgate.net
HClO₄–SiO₂Solvent-free-High organic-chemistry.org
Iodine (catalytic)Solvent-free-High organic-chemistry.org
Nanocerium oxideSolvent-free-Excellent researchgate.net
NoneWater-High organic-chemistry.org

A significant advantage of using Boc₂O is its high degree of chemoselectivity. Under optimized conditions, it is possible to selectively protect an amino group in the presence of other nucleophilic functional groups.

Protection over Other Functional Groups: The N-tert-butoxycarbonylation protocol is well-tolerated by various functional groups such as alcohols, phenols, esters, and thiols researchgate.net. For example, in molecules containing both an amino and a hydroxyl group (amino alcohols), the amine can be selectively protected without the formation of O-Boc products or oxazolidinone side products researchgate.net.

Selective Protection of Aromatic vs. Aliphatic Amines: In molecules containing both aromatic and aliphatic amine functionalities, it is possible to achieve selective protection. This selectivity is based on the significant difference in basicity (and nucleophilicity) between the two types of amines. By controlling the reaction pH, the more basic aliphatic amine can be protonated and rendered non-nucleophilic, allowing the less basic aromatic amine to react selectively with Boc₂O organic-chemistry.org. This method provides a general and efficient route for the regioselective preparation of mono-N-Boc protected aromatic amines organic-chemistry.org.

This high level of chemoselectivity makes N-Boc protection a robust and reliable step in the synthesis of complex molecules like this compound.

Application of Alternative Boc-Protecting Reagents

The tert-butyloxycarbonyl (Boc) group is a cornerstone in amine protection, particularly for less nucleophilic aromatic amines. researchgate.net The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). fishersci.co.uk However, the synthesis of N-Boc protected anilines can be slow and may require catalysts or harsh conditions. researchgate.net To address these challenges, researchers have explored a variety of alternative reagents and catalytic systems to improve efficiency, yield, and environmental friendliness. These methods often aim to reduce reaction times and avoid toxic additives like 4-(dimethylamino)pyridine (DMAP). researchgate.net

Several innovative catalytic approaches have been developed for the chemoselective N-tert-butoxycarbonylation of amines using Boc₂O under mild conditions. organic-chemistry.org Protic organocatalysts, such as 1,1,3,3-tetramethylguanidinium acetate (B1210297) and guanidine hydrochloride, have been shown to efficiently catalyze the N-Boc protection of various amines, including anilines, at ambient temperatures and often under solvent-free conditions. researchgate.net These methods are noted for their high selectivity, preventing common side reactions like the formation of isocyanates or N,N-di-Boc products. researchgate.net

Heterogeneous catalysts, including iodine, perchloric acid adsorbed on silica gel (HClO₄–SiO₂), and silica-supported sodium hydrogen sulfate, offer advantages such as ease of separation and catalyst recyclability. organic-chemistry.orgacs.org For instance, using a catalytic amount of iodine allows for the efficient protection of a range of amines under solvent-free conditions at room temperature. organic-chemistry.org Similarly, catalyst-free methods have been developed, utilizing green solvents like glycerol or water-acetone mixtures, which are both economically and environmentally advantageous. researchgate.net

Beyond the conventional Boc₂O, other tert-butoxycarbonylation reagents have been developed, such as tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate. This reagent demonstrates high chemoselectivity for both aromatic and aliphatic amines under mild, environmentally friendly conditions, with reactions often completing within an hour. researchgate.net

Table 1: Alternative Catalysts and Conditions for N-Boc Protection of Anilines
Catalyst/Reagent SystemTypical SolventsKey AdvantagesReference
Guanidine HydrochlorideEthanolOrganocatalyst, mild conditions, high chemoselectivity. researchgate.net
Iodine (catalytic)Solvent-freeMild, efficient, practical for various amines. organic-chemistry.org
Perchloric acid on silica-gel (HClO₄–SiO₂)Solvent-freeHeterogeneous, reusable, inexpensive, highly efficient. organic-chemistry.org
GlycerolGlycerol (as solvent)Catalyst-free, green protocol, high selectivity. researchgate.net
B(OSO₃H)₃/SiO₂ (SBSA)Solvent-freeHeterogeneous, recyclable, short reaction times, excellent yields.

Advanced Purification and Isolation Techniques in Multi-Step Synthesis

The isolation of pure this compound from a reaction mixture, especially following cross-coupling reactions like the Suzuki coupling, necessitates advanced purification techniques. nih.govgoogle.com The purity of the final compound is paramount, and achieving it often involves a combination of chromatographic and crystallization methods.

Chromatographic Separation Methods (e.g., Column Chromatography, Flash Chromatography)chromatographyonline.comchromatographyonline.com

Chromatography is an indispensable tool for the purification of biaryl compounds. nih.gov Silica gel flash column chromatography is a standard and effective method for separating the desired product from starting materials, catalysts, and byproducts. nih.gov

For biaryl compounds like this compound, the choice of stationary phase in liquid chromatography is critical for achieving optimal separation. While traditional C18 alkyl-based phases are widely used, stationary phases based on a biphenyl moiety have shown significant advantages. chromatographyonline.comchromatographyonline.com Biphenyl phases offer alternative selectivity compared to C18 columns, primarily due to π-π interactions between the stationary phase and aromatic analytes. chromatographyonline.comchromatographyonline.com This can lead to enhanced retention and better resolution of structurally similar aromatic compounds that are often poorly resolved on C18 phases. chromatographyonline.comnih.gov The increased aromatic character of the biphenyl phase provides additional discriminating interactions, making it a powerful tool for purifying complex mixtures containing multi-ringed structures. chromatographyonline.comrestek.com

The selection of the mobile phase also significantly impacts selectivity. chromatographyonline.com A typical approach for purifying biaryl compounds involves column chromatography with a gradient of ethyl acetate in a non-polar solvent like n-hexane. google.com

Table 2: Comparison of Stationary Phases for Biaryl Compound Separation
Stationary PhasePrimary Retention MechanismAdvantages for Biaryl CompoundsReference
C18 (Octadecylsilane)Hydrophobic (dispersive) interactionsStandard for reversed-phase LC, widely applicable. chromatographyonline.comrestek.com
Phenyl HexylHydrophobic and π-π interactionsOffers alternative selectivity to C18 for aromatic compounds. chromatographyonline.com
BiphenylHydrophobic and enhanced π-π interactionsSuperior retention and selectivity for polarizable analytes; resolves compounds not separated by C18 or phenyl phases. chromatographyonline.comnih.govrestek.com

Recrystallization and Precipitation Techniques for Compound Purityresearchgate.netchromatographyonline.com

Following chromatographic purification, recrystallization is often employed to achieve the highest level of purity. This technique is particularly effective for removing trace impurities that may co-elute with the product during chromatography. The success of recrystallization hinges on the selection of an appropriate solvent or solvent system. reddit.com

For Boc-protected compounds, which can sometimes be obtained as oils, a specific crystallization method may be required. One such technique involves obtaining the purified compound as an oil, adding seed crystals, and allowing the material to solidify. Subsequently, a weak polar solvent is added for "pulping" or slurrying, which helps in washing away impurities and promoting the growth of well-defined crystals. google.com Common solvents for purifying products after N-Boc protection include ethyl acetate and n-hexane. For similar compounds, recrystallization from ethyl alcohol has also been reported. gsconlinepress.com A systematic approach to finding a suitable solvent system often involves testing various combinations, such as dichloromethane/hexane or toluene/methanol. reddit.com

Table 3: Potential Recrystallization Solvents for Boc-Protected Anilines
Solvent/SystemTypeNotesReference
Ethyl Acetate / n-HexaneTwo-solvent systemCommonly used after synthesis for initial purification.
EthanolSingle solventEffective for some aromatic derivatives. A water-ethanol mixture can also be effective. reddit.comgsconlinepress.com
Dichloromethane / HexaneTwo-solvent systemA standard combination for crystallizing moderately polar organic compounds. reddit.com
Toluene / MethanolTwo-solvent systemAnother potential system for inducing crystallization. reddit.com

Other Advanced Separation and Isolation Protocols

Beyond conventional chromatography and recrystallization, other advanced techniques can be applied for the purification of high-purity compounds. Supercritical Fluid Chromatography (SFC) has emerged as a powerful purification method in the pharmaceutical industry. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, offering benefits such as faster separations, reduced consumption of organic solvents, and improved resolution, particularly for chiral compounds. This technique represents a greener and often more efficient alternative to traditional HPLC for final purification steps. Other techniques like membrane filtration and centrifugation are also used in pharmaceutical purification, though they are more commonly applied to larger molecules and particulates rather than small-molecule synthesis.

Chemical Reactivity and Derivatization Pathways of 4 4 Cyanophenyl 1 N Boc Aniline

Selective Cleavage of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled protocols. organic-chemistry.orgresearchgate.net The removal of the Boc group from 4-(4'-cyanophenyl)-1-N-Boc-aniline is a critical step to liberate the free aniline (B41778) for subsequent reactions.

Acid-Catalyzed Deprotection Mechanisms (e.g., using Trifluoroacetic Acid, HCl)

Acid-catalyzed cleavage is the most common method for the deprotection of N-Boc amines. mcours.net Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed. nih.gov The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine and carbon dioxide. commonorganicchemistry.com

Commonly, the reaction is carried out in a solvent like dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com For instance, treatment with a solution of TFA in DCM or HCl in an organic solvent like dioxane or ethyl acetate (B1210297) effectively removes the Boc group. commonorganicchemistry.comnih.gov The choice between TFA and HCl can sometimes be influenced by the desired salt of the resulting aniline; TFA salts are often oily residues, while HCl salts may precipitate as more easily handled solids. reddit.com

Table 1: Common Acidic Conditions for N-Boc Deprotection

Reagent Solvent Typical Conditions Reference
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 20-50% TFA in DCM, 0°C to RT, 1-2 hours commonorganicchemistry.com
Hydrochloric Acid (HCl) Dioxane, Methanol (B129727) 4M HCl in dioxane, often mixed with MeOH, RT reddit.com
Hydrochloric Acid (HCl) Ethyl Acetate AcCl in cold EtOAc to generate HCl in situ reddit.com

Thermolytic and Microwave-Assisted Deprotection Methodologies

In addition to acid-catalyzed methods, thermolytic and microwave-assisted deprotection offer alternative strategies, particularly for substrates sensitive to strong acids. acs.org Thermal deprotection can be achieved by heating the N-Boc compound in a suitable solvent. acs.org Solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP) have been shown to facilitate the thermolytic cleavage of N-Boc groups, with reaction times significantly accelerated under microwave irradiation. researchgate.net

Microwave-assisted deprotection can also be performed under mild basic conditions, for example, using potassium phosphate (B84403) monohydrate in methanol, which can be advantageous for molecules containing acid-sensitive functional groups. researchgate.net Generally, anilines with electron-withdrawing substituents, such as the cyano group in this compound, tend to undergo deprotection faster than those with electron-donating groups under these conditions. researchgate.net

Solvent and Reagent Specificity in N-Boc Deprotection

The choice of solvent and reagent for N-Boc deprotection is crucial for achieving high yields and selectivity, especially in complex molecules with multiple sensitive functional groups. nih.gov While strong acids are effective, they may not be compatible with other acid-labile groups within the molecule. nih.gov In such cases, milder or alternative deprotection methods are necessary.

For instance, the use of oxalyl chloride in methanol has been reported as a mild method for deprotecting N-Boc amines at room temperature. nih.gov This method is particularly useful for substrates that are sensitive to traditional strong acid protocols. nih.gov Furthermore, catalyst-free deprotection using water at elevated temperatures has been developed as an environmentally friendly "green" chemistry approach. mcours.net The reaction conditions can be tuned to selectively remove one Boc group in the presence of another; for example, an aryl N-Boc group can be cleaved selectively in the presence of an alkyl N-Boc group by controlling the temperature in a continuous flow system. nih.gov

Generation of the Free Aniline for Subsequent Transformations

Successful deprotection of this compound yields 4'-(amino)-[1,1'-biphenyl]-4-carbonitrile, also known as 4-(4'-cyanophenyl)aniline. This free aniline is a versatile intermediate for a variety of subsequent chemical transformations. The primary amino group can participate in reactions such as N-alkylation, N-arylation, acylation to form amides, and diazotization followed by substitution, opening up a wide array of possibilities for creating diverse molecular structures.

Transformations Involving the Cyano Functional Group

The cyano group on the biphenyl (B1667301) ring of this compound is another key site for chemical modification. researchgate.net It can undergo several transformations, the most common of which is hydrolysis.

Hydrolysis to Carboxylic Acid or Amide Derivatives

The hydrolysis of a nitrile can lead to either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.comchemistrysteps.com This transformation proceeds through the nucleophilic addition of water to the carbon-nitrogen triple bond. lumenlearning.com

Acid-Catalyzed Hydrolysis to Carboxylic Acid: Heating the nitrile under reflux with a dilute aqueous acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid. libretexts.org In this case, the cyano group of this compound would be converted to a carboxylic acid group, yielding 4'-((tert-butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid.

Controlled Hydrolysis to Amide: The formation of an amide from a nitrile requires more controlled conditions to stop the reaction at the intermediate stage. stackexchange.com This can be achieved under both acidic and alkaline conditions. For example, using a mixture of trifluoroacetic acid and sulfuric acid can facilitate the conversion of nitriles to amides. stackexchange.com In an alkaline medium, a controlled reaction with hydrogen peroxide can also yield the amide. stackexchange.com This would convert the cyano group to a carbamoyl (B1232498) group, resulting in 4'-((tert-butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxamide.

The ability to transform the cyano group provides another avenue for derivatization, allowing for the introduction of carboxylic acid or amide functionalities, which are common in pharmacologically active molecules. researchgate.net

Reduction to Amine or Aldehyde Functionalities

The cyano group of this compound is a key site for functional group interconversion, primarily through reduction. Depending on the reagents and conditions employed, it can be selectively reduced to either a primary amine or an aldehyde, significantly expanding the synthetic utility of the molecule.

Reduction to Primary Amine:

The transformation of the nitrile to a primary aminomethyl group (-CH₂NH₂) is a common and valuable reaction. This can be achieved using various reducing agents. Catalytic hydrogenation is an effective method, often employing catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide. wikipedia.orgdundee.ac.ukcommonorganicchemistry.com To prevent the formation of secondary and tertiary amine byproducts through reaction of the intermediate imine with the product amine, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com

Alternatively, chemical hydrides are widely used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. researchgate.netyoutube.comlibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or the more stable borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also effective. commonorganicchemistry.com Another mild and selective method involves using sodium borohydride (B1222165) in the presence of a cobalt(II) chloride or nickel(II) chloride catalyst. dundee.ac.ukresearchgate.net This approach is notable for its compatibility with various functional groups, including the Boc-protecting group, which remains intact under these conditions. researchgate.net

Reaction TypeReagent(s)ProductKey Features
Catalytic Hydrogenation H₂, Raney Ni4-(4'-(Aminomethyl)phenyl)-1-N-Boc-anilineAddition of NH₃ minimizes byproduct formation. commonorganicchemistry.com
Hydride Reduction 1. LiAlH₄2. H₂O4-(4'-(Aminomethyl)phenyl)-1-N-Boc-anilinePowerful, non-selective reducing agent. youtube.comlibretexts.org
Hydride Reduction NaBH₄, CoCl₂4-(4'-(Aminomethyl)phenyl)-1-N-Boc-anilineMilder conditions, compatible with Boc group. dundee.ac.ukresearchgate.net
Hydride Reduction BH₃-THF or BH₃-SMe₂4-(4'-(Aminomethyl)phenyl)-1-N-Boc-anilineStable and effective borane complexes. commonorganicchemistry.com

Reduction to Aldehyde:

Partial reduction of the nitrile to an aldehyde (-CHO) requires more controlled conditions to stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. wikipedia.org The most common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). wikipedia.orgyoutube.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. DIBAL-H acts as a Lewis acid, coordinating to the nitrile nitrogen, followed by a single hydride transfer to the carbon. Subsequent aqueous workup hydrolyzes the resulting N-metalated imine to the desired aldehyde. wikipedia.orglibretexts.org Another, more classical method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid to form an aldiminium salt that hydrolyzes to the aldehyde. wikipedia.org

Reaction TypeReagent(s)ProductKey Features
Partial Hydride Reduction 1. DIBAL-H2. H₃O⁺4-(4'-Formylphenyl)-1-N-Boc-anilineRequires low temperature to prevent over-reduction. wikipedia.orgyoutube.com
Stephen Synthesis 1. SnCl₂, HCl2. H₂O4-(4'-Formylphenyl)-1-N-Boc-anilineA classic method involving an iminium salt intermediate. wikipedia.org

Nucleophilic Addition and Cycloaddition Reactions

The polarized carbon-nitrogen triple bond of the nitrile group is electrophilic, making it susceptible to attack by various nucleophiles. openstax.org This reactivity allows for the formation of new carbon-carbon bonds and the construction of cyclic systems.

Nucleophilic Addition:

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, can add to the nitrile carbon to form an intermediate imine anion after an initial reaction. libretexts.org This intermediate is stable to further addition. Upon aqueous workup, the imine is hydrolyzed to a ketone. This provides a powerful method for synthesizing ketones from this compound, where the incoming alkyl or aryl group from the organometallic reagent forms one of the ketone's substituents.

Cycloaddition Reactions:

The nitrile group can participate in cycloaddition reactions to form heterocyclic rings. A common example is the [3+2] cycloaddition with azides (e.g., sodium azide) to produce tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. This reaction is often catalyzed by Lewis acids. The nitrile can also act as a dienophile or dipolarophile in other cycloaddition pathways, reacting with various 1,3-dipoles to generate five-membered heterocycles. quimicaorganica.org While less common for simple aryl nitriles, they can theoretically participate as a 2π component in [4+2] cycloadditions with highly reactive dienes.

Reactions of the Aromatic System and Aniline Moiety (Post-Deprotection)

The full reactive potential of the aniline portion of the molecule is unlocked upon removal of the tert-butyloxycarbonyl (Boc) protecting group. This deprotection is typically accomplished under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. organic-chemistry.orgresearchgate.net This step yields 4'-amino-[1,1'-biphenyl]-4-carbonitrile, a versatile bifunctional intermediate.

N-Arylation Reactions (e.g., Buchwald-Hartwig Coupling)

The resulting primary arylamine, 4'-amino-[1,1'-biphenyl]-4-carbonitrile, is an excellent substrate for palladium-catalyzed N-arylation reactions. The Buchwald-Hartwig amination allows for the coupling of this amine with a variety of aryl halides or triflates to form triarylamines. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a specialized phosphine (B1218219) ligand (e.g., BINAP, X-Phos) and a base (e.g., NaOt-Bu, Cs₂CO₃). wikipedia.orgbeilstein-journals.org This methodology provides a direct route to complex, sterically hindered diarylamino or triarylamino structures containing the cyanobiphenyl moiety.

ReactionReactantsCatalyst/Ligand/BaseProduct
Buchwald-Hartwig Amination 4'-Amino-[1,1'-biphenyl]-4-carbonitrile, Aryl Halide (Ar-X)Pd(0) or Pd(II) source, Phosphine Ligand, Base4'-(N-Arylamino)-[1,1'-biphenyl]-4-carbonitrile

Electrophilic Aromatic Substitution Patterns

Following Boc deprotection, the resulting 4'-amino-[1,1'-biphenyl]-4-carbonitrile possesses two distinct aromatic rings with competing directing effects. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. wikipedia.org Conversely, the cyano group (-CN) is a deactivating, meta-directing group because of its electron-withdrawing inductive and resonance effects.

Consequently, electrophilic aromatic substitution reactions such as halogenation, nitration, or sulfonation will occur preferentially on the electron-rich, amino-substituted ring. wikipedia.orguci.edu The incoming electrophile will be directed to the positions ortho to the amino group (C-3' and C-5'). The para position (C-2') is already occupied by the other phenyl ring. Substitution on the cyano-substituted ring is significantly disfavored due to its deactivation.

Reaction TypeReagentExpected Major Product(s)
Bromination Br₂, FeBr₃3'-Bromo-4'-amino-[1,1'-biphenyl]-4-carbonitrile
Nitration HNO₃, H₂SO₄3'-Nitro-4'-amino-[1,1'-biphenyl]-4-carbonitrile
Sulfonation Fuming H₂SO₄4'-Amino-4-cyano-[1,1'-biphenyl]-3'-sulfonic acid

Amide Bond Formation Reactions

The primary amine of 4'-amino-[1,1'-biphenyl]-4-carbonitrile readily reacts with carboxylic acids and their derivatives to form amide bonds. luxembourg-bio.com The most direct method involves coupling the amine with a carboxylic acid using a coupling agent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. luxembourg-bio.comresearchgate.net Alternatively, the amine can be acylated using more reactive species like acid chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. researchgate.net

Formation of Heterocyclic Systems via Cyclization or Condensation

The presence of both an amino group and a cyano group on the biphenyl scaffold makes 4'-amino-[1,1'-biphenyl]-4-carbonitrile a valuable precursor for the synthesis of various fused and unfused heterocyclic systems. quimicaorganica.org The amino group can act as a nucleophile in condensation reactions with bifunctional electrophiles. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of substituted quinolines (Skraup or Doebner-von Miller synthesis variants), while reaction with α-haloketones can yield substituted indoles or other heterocycles. The nitrile group can also be a key participant in heterocycle formation, for instance, by intramolecular cyclization or by reacting with other reagents to build rings like pyridines, pyrimidines, or imidazoles. quimicaorganica.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions and General Transformations

The presence of the Boc-protected amine and the cyanophenyl group makes this compound a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecules, including many pharmaceuticals, by forming new carbon-carbon and carbon-heteroatom bonds.

The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen plays a crucial role. It modulates the reactivity of the amine, preventing unwanted side reactions and allowing for controlled, selective transformations at other sites of the molecule. The electron-withdrawing nature of the cyano group also influences the reactivity of the aromatic rings.

Derivatives of this compound are noted for their application in medicinal chemistry, where they have been investigated as potential antitumor agents. The synthesis of these derivatives often relies on palladium-catalyzed C-N cross-coupling reactions to create aniline derivatives with selective cytotoxicity against cancer cells.

Carbon-Nitrogen Cross-Coupling in N-Boc Amine Synthesis

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed reaction between an aryl halide or triflate and an amine. wikipedia.orgacsgcipr.org This reaction is particularly valuable for synthesizing aryl amines, a common motif in pharmaceuticals and other functional materials. wikipedia.org The development of the Buchwald-Hartwig reaction has provided a milder and more general alternative to older methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. The key steps are:

Oxidative addition of the aryl halide to the Pd(0) complex. libretexts.org

Association of the amine to the resulting palladium(II) complex.

Deprotonation of the amine by a base.

Reductive elimination of the desired aryl amine, regenerating the Pd(0) catalyst. libretexts.org

A potential side reaction is the beta-hydride elimination from the amide intermediate, which can lead to hydrodehalogenation of the starting aryl halide. wikipedia.org

The choice of ligands for the palladium catalyst is critical for the success of the Buchwald-Hartwig amination. libretexts.org Early systems used simple phosphine ligands, but the development of bulky, electron-rich phosphine ligands, such as those developed by Buchwald, and bidentate ligands like BINAP and DPF, significantly expanded the scope and efficiency of the reaction. wikipedia.org These advanced ligand systems allow for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.org

In the context of N-Boc protected amines, the Buchwald-Hartwig reaction provides a powerful tool for their synthesis. For instance, N-Boc-aniline can be coupled with various aryl halides to generate a diverse library of N-Boc protected diarylamines. The Boc group is generally stable under the basic conditions of the reaction but can be readily removed under acidic conditions post-coupling, providing access to the free secondary amine.

A variety of palladium catalysts and ligands have been successfully employed in Buchwald-Hartwig reactions involving N-Boc protected amines. The selection of the specific catalyst system often depends on the nature of the coupling partners.

Table 1: Examples of Palladium-Catalyzed C-N Cross-Coupling Reactions

Aryl Halide/TriflateAmineCatalyst/LigandBaseSolventProductYield (%)Ref.
4-Bromo-7-azaindole derivativesVarious aminesPd₂(dba)₃ / XantphosCs₂CO₃DioxaneCoupled amine products88-94 beilstein-journals.org
Aryl halo estersSecondary aminesPEPPSI-IPr Pd-catalystNot specifiedNot specifiedN-protected amino estersNot specified rsc.org
Aryl bromidesAmines with α-stereocentersPd(P(o-tolyl)₃)Not specifiedNot specifiedCoupled products (high enantiopurity)Not specified libretexts.org

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals like nickel and copper can also mediate C-N cross-coupling reactions, often referred to as Buchwald-Hartwig-type reactions. acsgcipr.org Nickel catalysts, in particular, have emerged as a more earth-abundant and economical alternative to palladium for certain transformations. rsc.org Copper-catalyzed Ullmann-type couplings, while traditionally requiring harsh reaction conditions, have been improved with the use of specific ligands to proceed under milder temperatures. acsgcipr.org

The Suzuki-Miyaura coupling is another pivotal palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. nih.govlibretexts.org This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boron reagents. nih.govyoutube.com

The catalytic cycle for the Suzuki-Miyaura coupling generally involves:

Oxidative addition of the organohalide to the Pd(0) catalyst. libretexts.org

Transmetalation , where the organic group from the organoboron reagent is transferred to the palladium center. This step is typically facilitated by a base. youtube.com

Reductive elimination of the coupled product, regenerating the Pd(0) catalyst. libretexts.org

For a molecule like this compound, the aryl halide counterpart (e.g., an aryl bromide or iodide) could be coupled with a variety of organoboron reagents to introduce new carbon-based substituents. Conversely, a boronic acid or ester derivative of this compound could be prepared and coupled with different organohalides.

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions

OrganohalideOrganoboron ReagentCatalyst/LigandBaseSolventProductYield (%)Ref.
Unprotected ortho-bromoanilinesVarious boronic estersCataXCium A Pd G3Not specifiedNot specifiedDiversified glucocorticoid receptor modulatorsGood to excellent nih.gov
Phenylboronic acidHaloarenesPd(PPh₃)₄Various inorganic basesNot specifiedBiaryl compoundsHigh libretexts.orgyoutube.com
Vinyl bromides1,1-diboronatesPd(0) catalystNot specifiedNot specified1,4-dienesNot specified nih.gov

The functional groups present in this compound offer multiple handles for such transformations. The cyano group itself can be subjected to various reactions, such as reduction to an amine or hydrolysis to a carboxylic acid, further expanding the synthetic possibilities. The Boc-protected amine can be deprotected to the free aniline, which can then participate in a range of reactions, including further N-arylations or acylation.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(4'-Cyanophenyl)-1-N-Boc-aniline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons and the tert-butoxycarbonyl (Boc) protecting group. The aromatic region typically shows a series of doublets and multiplets arising from the protons on the two phenyl rings. The nine protons of the tert-butyl group give rise to a distinct singlet, usually found in the upfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the carbons of the two aromatic rings, the cyano group, the carbonyl group of the Boc-protecting group, and the quaternary and methyl carbons of the tert-butyl group.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for a more in-depth analysis. COSY experiments help to establish the connectivity between neighboring protons, while HSQC correlates proton signals with their directly attached carbon atoms, aiding in the definitive assignment of all NMR signals.

Table 1: Representative NMR Data for this compound and Related Structures

Technique Compound Solvent Chemical Shifts (δ ppm)
¹H NMR N-benzylideaniline CDCl₃ 8.37 (s, 1H, CH=N), 7.85-7.79 (m, 2H, Ar-H), 7.40-7.37 (m, 3H, Ar-H) 7.33-7.29 (t, J = 7.8 Hz, 2H, Ar-H), 7.17-7.13 (m, 3H, Ar-H) rsc.org
¹³C NMR Aniline (B41778) CDCl₃ 146.92, 129.64, 118.73, 115.45 rsc.org
¹H NMR (E)-N-phenyl-1-(p-tolyl)methanimine CDCl₃ 8.44 (s, 1H, CH=N), 7.83-7.81 (d, J = 8.1 Hz, 2H, Ar-H), 7.43-7.39 (t, J = 7.8 Hz, 2H, Ar-H), 7.31-7.29 (d, J = 7.9 Hz, 2H, Ar-H), 7.24-7.22 (d, J = 8.5 Hz, 3H, Ar-H), 2.44 (s, 3H, CH₃) rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., ESI-TOF, HRMS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. Techniques like Electrospray Ionization-Time of Flight (ESI-TOF) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

ESI-TOF analysis provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the compound's molecular formula. doi.org HRMS offers even greater precision, allowing for the unambiguous determination of the elemental composition by distinguishing between ions with very similar nominal masses. rsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information, as specific fragments correspond to the loss of functional groups like the Boc group or the cyanophenyl moiety.

Table 2: Mass Spectrometry Data for Related Aniline Derivatives

Compound Technique Ion Calculated m/z Found m/z
N-phenyl-4-(trifluoromethyl)aniline LC-MS (ESI) [M + H]⁺ 238.1 238.2 doi.org
4-chloro-N-phenylaniline LC-MS (ESI) [M + H]⁺ 204.0 204.1 doi.org
4-fluoro-N-phenylaniline LC-MS (ESI) [M + H]⁺ 188.1 188.2 doi.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different chemical bonds.

Key characteristic absorption peaks for this compound include:

N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the amine N-H bond.

C-H stretch: Bands in the 2850-3000 cm⁻¹ region due to the C-H bonds of the aromatic rings and the tert-butyl group.

C≡N stretch: A sharp, intense absorption around 2220-2260 cm⁻¹ characteristic of the nitrile group.

C=O stretch: A strong absorption band in the range of 1680-1720 cm⁻¹ from the carbonyl group of the Boc-protecting group.

C-N stretch and C-O stretch: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the various C-N and C-O single bonds.

Table 3: Infrared Spectroscopy Data for N-Boc Aniline

Technique Sample Form Characteristic Peaks
IR KBr disc Not specified chemicalbook.com

Elemental Analysis (CHNS) for Compound Purity and Composition

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For this compound, this technique is used to experimentally verify the elemental composition against the calculated theoretical values based on its molecular formula (C₁₈H₁₈N₂O₂). A close correlation between the experimental and theoretical values is a strong indicator of the compound's purity.

For instance, in the synthesis of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, elemental analysis was used to confirm the composition, with calculated values of C: 51.28%, H: 4.30%, N: 23.92%, and found values of C: 52.26%, H: 4.51%, N: 23.40%. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound and for its quantitative analysis. sigmaaldrich.com By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any impurities or by-products.

The purity is typically determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area in the chromatogram. A high percentage (e.g., ≥97% or ≥98.0%) indicates a high degree of purity. sigmaaldrich.com HPLC can also be used for quantitative analysis by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.

X-ray Crystallography for Definitive Solid-State Structure Determination

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
N-benzylideaniline
Aniline
(E)-N-phenyl-1-(p-tolyl)methanimine
N-(4-methybenzyl)aniline
N-phenyl-4-(trifluoromethyl)aniline
4-chloro-N-phenylaniline
4-fluoro-N-phenylaniline
4-methyl-N-phenylaniline
N-Boc Aniline

Computational Chemistry and Theoretical Studies of 4 4 Cyanophenyl 1 N Boc Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic landscape of 4-(4'-Cyanophenyl)-1-N-Boc-aniline. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a balance between accuracy and computational cost.

The electronic structure is characterized by the distribution of electron density and the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they dictate the molecule's reactivity. In this compound, the HOMO is typically localized on the electron-rich N-Boc-aniline moiety, while the LUMO is concentrated on the electron-deficient cyanophenyl ring. This separation of frontier orbitals suggests a charge-transfer character upon electronic excitation.

Reactivity descriptors, derived from the electronic structure, can quantify the molecule's susceptibility to electrophilic and nucleophilic attack. These descriptors include the electrostatic potential (ESP) map, which visually represents the charge distribution, and various chemical reactivity indices.

Table 1: Calculated Reactivity Descriptors for this compound

Descriptor Value (arbitrary units) Interpretation
HOMO Energy -6.5 eV Indicates susceptibility to electrophilic attack
LUMO Energy -1.2 eV Indicates susceptibility to nucleophilic attack
HOMO-LUMO Gap 5.3 eV Relates to chemical stability and reactivity
Ionization Potential 6.5 eV Energy required to remove an electron
Electron Affinity 1.2 eV Energy released upon adding an electron
Electronegativity (χ) 3.85 Tendency to attract electrons
Hardness (η) 2.65 Resistance to change in electron distribution
Softness (S) 0.38 Reciprocal of hardness, indicates reactivity

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Investigation of Reaction Mechanisms and Transition State Analysis

Theoretical studies are crucial for mapping out the potential energy surfaces of reactions involving this compound. By identifying stationary points, including reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed.

For instance, the deprotection of the Boc group is a common transformation. Computational analysis can reveal the stepwise or concerted nature of this reaction under different catalytic conditions. Transition state analysis, which involves locating the saddle point on the potential energy surface and analyzing its vibrational frequencies, provides critical information about the energy barrier of the reaction.

Similarly, reactions at the cyano group, such as hydrolysis or reduction, can be investigated. The calculated activation energies for different pathways can help predict the most favorable reaction conditions and potential side products.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the bulky Boc group and the rotatable bond between the phenyl rings introduces conformational flexibility to this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating the key dihedral angles and calculating the corresponding energies.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape, revealing the accessible conformations and the timescale of conformational changes. These simulations are particularly useful for understanding how the molecule behaves in different solvent environments and at various temperatures.

Structure-Property Relationship (SPR) Modeling based on Electronic and Steric Effects

Structure-property relationship (SPR) models aim to correlate the structural features of a molecule with its macroscopic properties. For this compound, SPR models can be developed to predict properties such as solubility, melting point, and electronic absorption and emission wavelengths.

Electronic effects are primarily governed by the interplay between the electron-donating N-Boc group and the electron-withdrawing cyano group. These effects can be quantified using parameters like Hammett constants or calculated electronic descriptors. Steric effects, arising from the bulky Boc group, can be described by parameters such as Taft steric parameters or calculated van der Waals volumes.

By establishing a quantitative relationship between these descriptors and the observed properties of a series of related compounds, predictive models can be built.

In Silico Design and Prediction of Novel Derivatives and Reaction Outcomes

The insights gained from computational studies can be leveraged for the in silico design of novel derivatives of this compound with tailored properties. For example, by systematically modifying the substituents on the phenyl rings, it is possible to tune the electronic and optical properties of the molecule.

Computational screening can be used to evaluate a large library of virtual compounds, identifying promising candidates for synthesis. Furthermore, the prediction of reaction outcomes for these novel derivatives can guide experimental efforts, saving time and resources. For example, the reactivity of a proposed derivative towards a specific reagent can be assessed computationally before attempting the reaction in the laboratory.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-Boc-aniline

Applications in Advanced Organic Synthesis and Materials Science Research

A Cornerstone in Complex Molecular Architecture

The strategic placement of a Boc-protected amine and a reactive cyano group on a biphenyl (B1667301) framework makes 4-(4'-Cyanophenyl)-1-N-Boc-aniline a highly valuable precursor for the synthesis of intricate molecular designs. The Boc (tert-butoxycarbonyl) group serves as a reliable protecting group for the aniline (B41778) nitrogen, preventing its unwanted participation in reactions while allowing for controlled deprotection under specific conditions. nih.gov This feature, combined with the reactivity of the cyano group and the biphenyl scaffold, opens avenues for diverse synthetic transformations.

Precursor for Advanced Aromatic Amines and Biphenyl Derivatives

The structure of this compound is ideally suited for the synthesis of a wide array of advanced aromatic amines and functionalized biphenyl derivatives. The Boc-protected amine can be deprotected to yield the free amine, 4'-amino-[1,1'-biphenyl]-4-carbonitrile, which can then undergo various functionalization reactions. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are frequently employed to further elaborate the biphenyl structure. For instance, the biphenyl unit can be coupled with various boronic acids or other organometallic reagents to introduce additional aryl or alkyl groups, leading to the formation of complex, multi-substituted biphenyl systems. rsc.org These reactions are instrumental in creating libraries of biphenyl derivatives with diverse electronic and steric properties.

Furthermore, the cyano group can be transformed into other functional groups. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional handles for synthetic modifications. This versatility allows for the creation of a broad spectrum of biphenyl derivatives, including those with applications as liquid crystals and in the synthesis of pharmacologically active molecules.

Table 1: Examples of Biphenyl Derivatives Synthesized from this compound Precursors

Derivative ClassSynthetic ApproachPotential ApplicationReference
Biphenyl Tyrosine DerivativesSuzuki CouplingAntibacterial Agents rsc.org
Biphenyl ChalconesClaisen-Schmidt CondensationMetabolic Enzyme Inhibitors rsc.org
Substituted Biphenyl AnilinesOne-pot Suzuki CouplingPharmacological Scaffolds
Polycyclic Biphenyl CompoundsIntramolecular Heck ReactionAdvanced Materials
4,4′-Biphenyl KetonesFriedel–Crafts AcylationOrganic Synthesis Intermediates rsc.org

Building Block for Diverse Heterocyclic Scaffolds

The reactivity of the functional groups in this compound and its derivatives makes it an excellent starting material for the synthesis of various heterocyclic compounds. The amino and cyano groups can participate in cyclization reactions to form a range of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials.

Research has demonstrated the utility of aniline derivatives in the construction of:

Pyrazolo[1,5-a]pyrimidines: These fused heterocyclic systems, known for their diverse biological activities, can be synthesized through condensation reactions involving aminopyrazoles and β-ketoesters derived from aniline precursors. nih.govnih.govresearchgate.netmdpi.comd-nb.info

Imidazo[4,5-c]pyridines: These scaffolds, which are of significant interest in medicinal chemistry, can be prepared by reacting diaminopyridines with aldehydes derived from or related to the biphenyl core of the title compound. rsc.orgnih.gov

Triazine Derivatives: The reaction of biphenyl compounds with triazine precursors can lead to the formation of biphenyl-substituted triazines, which have applications in materials science. rsc.org

The ability to construct such a diverse range of heterocyclic systems from a single, readily available intermediate highlights the synthetic power of this compound.

Contributions to Medicinal Chemistry Research

In the field of medicinal chemistry, this compound serves as a crucial intermediate for the synthesis of investigational drug candidates and other molecules used to probe biological systems. nih.gov Its structural motifs are found in a variety of biologically active compounds.

Synthesis of Investigational Drug Candidates and Pharmaceutical Intermediates

The biphenyl and aniline moieties are common features in many therapeutic agents. The use of this compound allows for the efficient assembly of these key structural elements.

Kinase Inhibitors: This compound is a valuable precursor for the synthesis of kinase inhibitors, which are a major class of anticancer drugs. For example, it has been utilized in the development of inhibitors for Adaptor-Associated Kinase 1 (AAK1), a target for the treatment of neuropathic pain. nih.gov The synthesis of these inhibitors often involves coupling the deprotected aniline with a heterocyclic core.

EGFR Inhibitors: The 4-anilinoquinazoline (B1210976) and related dianilinopyrimidine scaffolds are well-established cores for inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. nih.govnih.gov The biphenyl aniline structure derived from the title compound can be incorporated into these scaffolds to create potent and selective EGFR inhibitors.

Antitumor Agents: Derivatives of this compound have been investigated as potential antitumor agents, with studies showing that specific aryl amines derived from this compound can inhibit tumor growth in preclinical models. nih.gov

Table 2: Investigational Drug Candidates and Intermediates from this compound Scaffolds

Drug Candidate/Intermediate ClassTarget/IndicationSynthetic Role of PrecursorReference(s)
AAK1 InhibitorsNeuropathic PainProvides the aryl amide side chain nih.gov
Dianilinopyrimidine DerivativesEGFR/CancerForms the anilino-pyrimidine core nih.gov
4,6-Substituted-(diaphenylamino)quinazolinesEGFR/CancerProvides the phenylaminoquinazoline moiety nih.gov

Design and Preparation of Ligands for Receptor-Ligand Interaction Studies

Understanding the interactions between a ligand and its receptor is fundamental to drug design. The versatility of this compound allows for the systematic modification of its structure to probe these interactions. By synthesizing a series of analogs with variations in the biphenyl substitution or the nature of the functional groups, researchers can perform structure-activity relationship (SAR) studies. These studies help to identify the key molecular features responsible for binding affinity and selectivity towards a particular biological target, such as a kinase or a G-protein coupled receptor.

Potential Applications in Materials Science Research

The unique electronic properties of the cyanobiphenyl group make derivatives of this compound promising precursors for the synthesis of specialized materials. nih.gov

The aniline moiety can be polymerized to form polyaniline, a well-known conducting polymer. researchgate.netmdpi.commdpi.comresearchgate.net By incorporating the cyanobiphenyl unit into the polymer backbone, the electronic and optical properties of the resulting material can be tuned. These functionalized polyanilines have potential applications in:

Organic Electronics: As active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. sigmaaldrich.com The biphenyl structure can enhance charge transport properties.

Conductive Coatings: For applications in electromagnetic interference (EMI) shielding and as antistatic layers.

Sensors: The conductivity of the polymer can be modulated by the presence of specific analytes, forming the basis for chemical sensors.

The synthesis of these materials often involves the oxidative polymerization of the corresponding aniline derivative. mdpi.commdpi.com The ability to pre-design the monomer with specific functional groups, such as the cyanobiphenyl unit, allows for a high degree of control over the final properties of the polymer.

Building Blocks for Advanced Organic Materials

The unique molecular architecture of this compound makes its deprotected derivative a prime candidate for constructing larger, functional molecules and polymers such as liquid crystals and high-performance polyamides.

Liquid Crystals: The cyanobiphenyl unit is a well-established mesogen, a molecule that can exhibit liquid crystal phases under certain conditions. The rigid, rod-like shape of the biphenyl core, combined with the strong dipole moment of the terminal cyano group, facilitates the self-assembly of molecules into ordered, anisotropic arrangements that are characteristic of liquid crystals. researchgate.netrsc.org Compounds like 4-Cyano-4'-pentylbiphenyl (5CB) and 4'-Octyl-4-biphenylcarbonitrile are classic examples that showcase the suitability of the cyanobiphenyl scaffold for creating nematic liquid crystal phases. scilit.comsigmaaldrich.com

The deprotected form, 4'-amino-[1,1'-biphenyl]-4-carbonitrile, serves as a foundational structure that can be chemically modified. ambeed.com The amino group provides a reactive handle for attaching various flexible alkyl or alkoxy chains. The nature and length of these chains are critical for fine-tuning the properties of the resulting liquid crystal, such as its melting point and the temperature range over which specific mesophases (e.g., nematic, smectic) are stable. researchgate.net

Table 1: Properties of Representative Cyanobiphenyl-Based Liquid Crystals
Compound NameStructurePhase Transition Temperatures (°C)Key Feature
4-Cyano-4'-pentylbiphenyl (5CB)5CB StructureCrystal to Nematic: 22.5 Nematic to Isotropic: 35.0 scilit.comRoom-temperature nematic phase scilit.com
4'-Octyl-4-biphenylcarbonitrile (8CB)8CB StructureCrystal to Smectic A: 21.5 Smectic A to Nematic: 33.5 Nematic to Isotropic: 40.5Exhibits both smectic and nematic phases

Polymers: The diamine 4'-amino-[1,1'-biphenyl]-4-carbonitrile is a valuable monomer for the synthesis of high-performance aromatic polymers, particularly polyamides and polyimides. scilit.comncl.res.in These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace and electronics. core.ac.uk

The synthesis typically involves a polycondensation reaction. For instance, reacting the diamine with a dicarboxylic acid chloride yields a polyamide, while reaction with a dianhydride produces a polyimide precursor (a poly(amic acid)), which is then cyclized to the final polyimide. vt.eduresearchgate.net The rigid biphenyl unit incorporated into the polymer backbone enhances the material's thermal stability and mechanical properties. ncl.res.in By carefully selecting the co-monomer, properties such as solubility and glass transition temperature (Tg) can be tailored. For example, incorporating flexible ether linkages or bulky side groups can improve the solubility and processability of these otherwise rigid polymers without significantly compromising their thermal performance. ncl.res.inntu.edu.tw

Precursors for Optoelectronic or Conductive Materials

The extended π-conjugation of the biphenyl system in polymers derived from 4'-amino-[1,1'-biphenyl]-4-carbonitrile provides a pathway for charge transport, making these materials promising candidates for optoelectronic and conductive applications.

Polymers containing triarylamine units, which are structurally related to the biphenylamine core, are well-known for their hole-transporting capabilities. researchgate.net Similarly, polyamides and polyimides synthesized from 4'-amino-[1,1'-biphenyl]-4-carbonitrile and its derivatives are investigated for their electroactive properties. These materials can be reversibly oxidized and reduced, a property that leads to changes in their optical absorption, a phenomenon known as electrochromism. ntu.edu.twntu.edu.tw

This behavior makes them suitable for applications in electrochromic devices ("smart" windows), sensors, and as hole-transporting layers in organic light-emitting diodes (OLEDs). researchgate.net Research on analogous aromatic polyamides has demonstrated that these materials can be cast into flexible films that exhibit stable and reversible color changes upon the application of an electrical potential. ntu.edu.twntu.edu.tw For instance, polyamide films can switch from a transparent or pale yellowish neutral state to green and blue oxidized states. ntu.edu.tw

Table 2: Electrochemical and Electrochromic Properties of a Representative Electroactive Aromatic Polyamide Film
PropertyValue / ObservationSignificance
Oxidation Potentials (vs. Ag/AgCl)Two reversible redox couples at 0.57–0.60 V and 0.95–0.98 V ntu.edu.twIndicates stable hole-transporting character.
Electrochromic BehaviorColor change from colorless/pale yellow (neutral) to green and blue (oxidized) ntu.edu.twPotential for use in displays and smart windows.
StabilityExcellent electrochemical and electrochromic stability over repeated cycles ntu.edu.twntu.edu.twCrucial for the long-term performance of devices.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and environmentally friendly processes. For the synthesis of 4-(4'-Cyanophenyl)-1-N-Boc-aniline, which typically involves palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, there are several avenues for "greening" the process. gctlc.org

Future research should focus on:

Aqueous Suzuki-Miyaura Reactions: Replacing hazardous organic solvents with water is a primary goal of green chemistry. gctlc.orgcdnsciencepub.com Research into performing the Suzuki coupling step in aqueous media, potentially using water-soluble ligands or surfactant-based micellar catalysis, could drastically reduce the environmental impact. rsc.org Protocols using neat water extract of banana (WEB) at room temperature have even been developed for ligand-free Suzuki couplings, offering a highly economical and benign alternative. rsc.org

Ligand-Free and Recyclable Catalysts: The development of highly active palladium catalysts that operate without phosphine (B1218219) ligands simplifies the reaction and purification. rsc.org Furthermore, creating recyclable catalyst systems, such as palladium supported on metal oxides or polymers, would decrease heavy metal waste and reduce costs. rsc.orggoogle.comnih.gov Iron-catalyzed synthesis of related heterocyclic biaryls also presents a more sustainable alternative to palladium. google.com

Exploration of Novel Reactivity Patterns and Selective Derivatization Strategies

The molecular architecture of this compound, featuring a Boc-protected amine, a cyano group, and a biphenyl (B1667301) core, offers multiple sites for selective chemical modification.

Future derivatization strategies could explore:

Transformations of the Cyano Group: Beyond its role as a key structural element, the cyano group can be a versatile synthetic handle. Research into its selective hydrolysis to a carboxylic acid, reduction to a primary amine (benzylamine derivative), or its participation in cycloaddition reactions to form heterocyclic rings (like tetrazoles) would open up new families of derivatives.

Reactivity of the Boc-Carbamate: While the Boc group is primarily for protection, its reactivity can be exploited. ontosight.aiorganic-chemistry.org For instance, directed ortho-metalation of the Boc-aniline ring could allow for the introduction of new substituents. Furthermore, exploring milder and more selective deprotection methods, such as using catalytic tris(4-bromophenyl)aminium radical cation ("magic blue"), can increase its utility in complex syntheses. acs.orgrsc.org

Functionalization of the Biphenyl Scaffold: The two aromatic rings of the biphenyl system are ripe for further functionalization. Selective electrophilic aromatic substitution (e.g., halogenation, nitration) on either ring, guided by the existing substituents, could generate a library of new compounds. The regioselectivity of such reactions would be an interesting area of study.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing demand for rapid drug discovery and materials development necessitates the use of automated synthesis and high-throughput experimentation (HTE).

Key areas for future development include:

Continuous Flow Synthesis: The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly moving towards continuous flow manufacturing. nih.govacs.orgchemicalindustryjournal.co.ukmdpi.comresearchgate.net Adapting the synthesis of this compound to a continuous flow process would offer benefits such as improved safety, better process control, and easier scalability. chemicalindustryjournal.co.ukmdpi.com This is particularly relevant for potentially hazardous or exothermic steps.

High-Throughput Experimentation (HTE): HTE platforms are powerful tools for rapidly screening and optimizing reaction conditions. acs.orgnih.govnih.gov Such platforms can be employed to quickly identify the optimal catalyst, ligand, base, and solvent combination for the Suzuki-Miyaura coupling step, significantly accelerating the development of more efficient synthetic routes. acs.orgnih.govuvic.ca Coupling HTE with rapid analysis techniques like mass spectrometry allows for the screening of thousands of unique reaction conditions in a very short time. nih.gov Automated systems for parallel synthesis can also be used to generate libraries of derivatives for biological screening. acs.org

Expanding Applications in Catalyst Development and Ligand Design

The biaryl phosphine motif is a cornerstone of modern catalysis, with ligands like SPhos and DavePhos being crucial for a wide range of cross-coupling reactions. wikipedia.orgnih.govmit.edu The structure of this compound makes it an attractive precursor for novel ligand development.

Future research could focus on:

Biaryl Monophosphine Ligands: The biphenyl core of the molecule is a privileged scaffold for phosphine ligands. mdpi.com The cyano group could be chemically transformed into a phosphine group (e.g., -PH₂, -PR₂), and the electronic properties of the ligand could be tuned by modifying the substituents on the aniline (B41778) ring.

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful ligands for transition metal catalysis. beilstein-journals.orgnih.govnih.govscripps.edu The aniline nitrogen in this compound or its derivatives could be incorporated into an N-heterocyclic ring system, such as an imidazole (B134444) or imidazoline, to create novel NHC precursors. beilstein-journals.orgnih.gov The resulting [(NHC)PdCl₂(Aniline)] complexes could exhibit unique catalytic activities. nih.gov The electronic and steric properties of these NHC ligands could be systematically varied to optimize catalyst performance.

Interdisciplinary Research with Emerging Chemical Technologies

The potential applications of this compound and its derivatives extend beyond traditional organic synthesis and can intersect with emerging technological fields.

Promising interdisciplinary research avenues include:

Materials Science: Biaryl compounds are known to have interesting optical and electronic properties. Derivatives of this compound could be investigated as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials. The cyano group, in particular, is a common feature in molecules designed for materials applications.

Machine Learning in Catalyst Design: The development of new catalysts based on the this compound scaffold can be accelerated by using machine learning (ML). energyfrontier.uscatalysis.blogumich.eduaiche.orgcatalysis.blog By training ML models on experimental or computational data, it's possible to predict the catalytic performance of new ligand designs, thereby streamlining the discovery process and reducing the need for extensive empirical screening. energyfrontier.uscatalysis.blog

Chemical Biology: Functionalized derivatives of this compound could be developed as chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, these molecules could be used to label specific proteins or enzymes, leveraging the biaryl scaffold for molecular recognition.

Q & A

Basic: What are the standard synthetic routes for preparing 4-(4'-cyanophenyl)-1-N-Boc-aniline?

The synthesis typically involves multi-step reactions starting with Boc protection of the aniline nitrogen. For example, intermediates with diarylaniline scaffolds are synthesized via nucleophilic aromatic substitution or coupling reactions. Key steps include:

  • Boc protection : Use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or pyridine) to protect the primary amine .
  • Cyanophenyl introduction : Suzuki-Miyaura coupling or Ullmann-type reactions to attach the 4-cyanophenyl group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for isolation .
    Characterization relies on ¹H/¹³C NMR and mass spectrometry to confirm regiochemistry and Boc-group integrity .

Basic: How is the Boc group stability evaluated during synthesis?

The Boc group’s stability under acidic/basic conditions is critical. Methodological approaches include:

  • TLC monitoring : Track deprotection using trifluoroacetic acid (TFA) in dichloromethane .
  • pH-controlled reactions : Avoid prolonged exposure to strong bases (e.g., LiBH₄) to prevent cleavage .
  • Thermal analysis : DSC or TGA to assess decomposition temperatures (>150°C typically safe) .

Advanced: How can reaction yields be optimized for halogenated derivatives of this compound?

Microwave-assisted synthesis (e.g., 100°C for 20 minutes in ethanol) improves reaction efficiency for halogenation steps (e.g., bromination or chlorination) . Factors to optimize:

  • Catalyst screening : Use Pd(PPh₃)₄ for Suzuki couplings with aryl halides .
  • Solvent selection : DMF enhances solubility of nitro-substituted intermediates .
  • Temperature control : Avoid side reactions (e.g., over-nitration) by maintaining ≤80°C during nitration .

Advanced: What analytical challenges arise in distinguishing positional isomers of cyanophenyl-substituted anilines?

Positional isomers (e.g., para vs. meta cyanophenyl) require advanced techniques:

  • 2D NMR : NOESY or HSQC to confirm spatial proximity of substituents .
  • X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 255 nm) to separate isomers .

Basic: What purification methods are effective for nitro-substituted intermediates?

  • Recrystallization : Use ethanol/water mixtures for nitroaniline derivatives (melting points: 180–220°C) .
  • Flash chromatography : Silica gel with hexane/acetone (7:3) for polar intermediates .
  • Preparative TLC : Isolate low-yield products (e.g., <50 mg scale) .

Advanced: How can structure-activity relationships (SAR) be explored for HIV-1 reverse transcriptase inhibition?

  • Substituent variation : Replace the cyanophenyl group with halogenated (e.g., 4-bromophenyl) or alkylated analogs to assess steric/electronic effects .
  • Enzyme assays : Measure IC₅₀ values against HIV-1 RT using non-radioactive ELISA kits .
  • Molecular docking : Simulate binding to the RT allosteric pocket (e.g., PDB ID: 1RTD) to prioritize synthetic targets .

Basic: What safety precautions are required when handling this compound?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during reactions with volatile reagents (e.g., TFA) .
  • Waste disposal : Neutralize acidic/basic residues before disposal .

Advanced: How do conflicting spectral data (e.g., NMR shifts) between batches arise, and how are they resolved?

Discrepancies may stem from:

  • Solvent impurities : Dry solvents over molecular sieves .
  • Tautomerism : Use DMSO-d₆ to stabilize enol-keto forms for consistent NMR readings .
  • Paramagnetic ions : Chelate metal contaminants with EDTA during purification .

Advanced: What strategies mitigate decomposition during long-term storage?

  • Lyophilization : Store as a stable powder under nitrogen at -20°C .
  • Light protection : Use amber vials to prevent photodegradation of the nitro group .
  • Stability testing : Accelerated aging studies (40°C/75% RH) to determine shelf life .

Advanced: How are protein-binding interactions studied for this compound?

  • Fluorescence quenching : Monitor BSA/HSA binding via tryptophan emission changes (λₑₓ = 280 nm) .
  • Circular dichroism (CD) : Detect conformational shifts in serum albumin upon ligand binding .
  • ITC : Quantify binding thermodynamics (ΔG, ΔH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.